molecular formula C23H24N4O B11129370 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11129370
M. Wt: 372.5 g/mol
InChI Key: UVDLHYODDMCRFI-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a pyrazole ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

    Introduction of the Indole Moiety: The indole moiety can be introduced via a coupling reaction, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Formation of the Final Compound: The final step involves the acylation of the pyrazole-indole intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce fully saturated rings.

Scientific Research Applications

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may confer biological activity.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of both pyrazole and indole rings. This combination of structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C23H24N4O/c1-16-21(17(2)27(26-16)19-8-4-3-5-9-19)14-23(28)24-13-12-18-15-25-22-11-7-6-10-20(18)22/h3-11,15,25H,12-14H2,1-2H3,(H,24,28)

InChI Key

UVDLHYODDMCRFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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